molecular formula C21H23NO4 B557320 Fmoc-N-Me-Val-OH CAS No. 84000-11-3

Fmoc-N-Me-Val-OH

Cat. No.: B557320
CAS No.: 84000-11-3
M. Wt: 353.4 g/mol
InChI Key: YCXXXPZNQXXRIG-IBGZPJMESA-N
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Description

Fmoc-N-Me-Val-OH, also known as fluorenylmethyloxycarbonyl-N-methyl-L-valine, is a modified amino acid derivative. It is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The compound has a molecular formula of C21H23NO4 and a molecular weight of 353.41 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fmoc-N-Me-Val-OH is typically synthesized through the protection of N-methyl-L-valine with the fluorenylmethyloxycarbonyl (Fmoc) group. One common method involves reacting N-methyl-L-valine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction proceeds under mild conditions and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The compound is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the required purity levels .

Scientific Research Applications

Chemistry

Fmoc-N-Me-Val-OH is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal. It allows for the sequential addition of amino acids to form peptides and proteins .

Biology

In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biological assays. These peptides help in studying protein-protein interactions and enzyme activities .

Medicine

In medicine, peptides synthesized using this compound are used in the development of peptide-based drugs. These drugs have applications in treating various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the production of peptide-based materials and coatings. These materials have applications in biotechnology and materials science .

Mechanism of Action

The mechanism of action of Fmoc-N-Me-Val-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of N-methyl-L-valine during the synthesis process. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which provides distinct steric and electronic properties. These properties make it particularly useful in the synthesis of peptides with specific conformational requirements .

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-13(2)19(20(23)24)22(3)21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,12H2,1-3H3,(H,23,24)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXXXPZNQXXRIG-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359654
Record name Fmoc-N-methyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84000-11-3
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84000-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-N-methyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methyl-L-valine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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